Menthol

説明

Overview of Neoisomenthol as a Cyclohexanol (B46403) Compound and Stereoisomer of This compound (B31143)

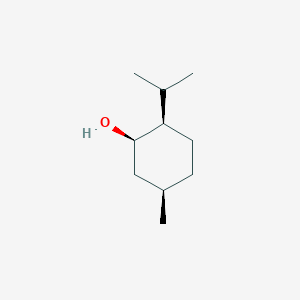

Neoisothis compound is a cyclic alcohol derived from cyclohexane (B81311), featuring methyl and isopropyl substituents. Its structure is characterized by a six-membered ring with a hydroxyl group (-OH) attached. nih.govnih.govnist.gov As a stereoisomer of this compound, neoisothis compound shares the same molecular formula (C₁₀H₂₀O) but differs in the spatial arrangement of its atoms. nih.govnih.govrsc.orgontosight.ai this compound and its isomers, including neoisothis compound, possess three chiral centers, leading to a total of eight possible stereoisomers: four pairs of enantiomers. rsc.orgpernaton.ch These isomers are (+)- and (-)-menthol, (+)- and (-)-isothis compound, (+)- and (-)-neothis compound (B13428073), and (+)- and (-)-neoisothis compound (B3416159). rsc.orgpernaton.ch

Neoisothis compound can be synthesized through various routes, including the hydrogenation of isomenthone (B49636). d-nb.info It has also been reported to occur naturally in plants such as Minthostachys mollis and Clinopodium carolinianum. nih.govresearchgate.net

Importance of Stereochemistry in Understanding Properties and Biological Activities of Neoisothis compound

The stereochemistry of neoisothis compound, specifically the relative orientation of the hydroxyl, methyl, and isopropyl groups on the cyclohexanol ring, is critical in determining its physical properties and biological activities. ontosight.ai Even subtle differences in stereochemical configuration among this compound isomers can lead to significant variations in their interactions with biological targets, such as the TRPM8 ion channel, which is known for its role in sensing cold. spaceknowladge.com

Research has shown that the spatial orientation of substituents influences binding affinity and efficacy. For example, the equatorial orientation of the isopropyl group in (+)-neoisothis compound, compared to its orientation in (-)-menthol, results in altered interactions with residues in the TRPM8 channel, leading to reduced binding affinity and weaker gating efficacy. This difference in interaction contributes to the distinct cooling sensation profiles observed among this compound stereoisomers; (-)-menthol is generally recognized as having the strongest cooling effect. conicet.gov.ar

Studies investigating the activity of this compound isomers on receptors like the GABAA receptor also highlight the importance of stereoselectivity. conicet.gov.ar The specific spatial location of substituents and the molecule's conformation play a crucial role in its activity on such receptors. conicet.gov.ar Differences in conformational flexibility among isomers, such as neoisothis compound compared to other this compound isomers, may also contribute to their distinct behaviors. mpg.de

Interactive Data Table: Binding Affinity and Gating Efficacy on TRPM8 (Example data based on research findings)

| Compound | Binding Affinity (Kd) at +80 mV (mM) | Binding Affinity (Kd) at -80 mV (mM) | Gating Efficacy (L Value) at +80 mV | Gating Efficacy (L Value) at -80 mV |

| (-)-Menthol | 0.23 ± 0.02 | 0.45 ± 0.03 | 12.5 ± 0.9 | 8.2 ± 0.7 |

| (+)-Neoisothis compound | 0.68 ± 0.05 | 1.12 ± 0.08 | 4.3 ± 0.3 | 2.1 ± 0.2 |

Note: This table presents example data extracted from research findings to illustrate the impact of stereochemistry on TRPM8 interaction.

Contextualization within Monoterpenoid Research

Neoisothis compound is studied within the broader field of monoterpenoid research. Monoterpenes are a class of volatile organic compounds composed of two isoprene (B109036) units, often found in essential oils of plants. spaceknowladge.comnih.gov this compound and its stereoisomers are prominent examples of cyclic monoterpene alcohols. spaceknowladge.compernaton.ch

Research in this area includes the investigation of the biosynthesis of monoterpenes in plants, particularly in species like Mentha. nih.govresearchgate.netnih.gov Studies have elucidated the enzymatic pathways involved in the formation of this compound isomers, including neoisothis compound, from precursors like geranyl diphosphate (B83284) through intermediates such as menthone and isomenthone. nih.govresearchgate.netnih.gov Specific enzymes, such as menthone reductases, are responsible for the stereoselective conversion of ketones (menthone and isomenthone) into the various this compound isomers (this compound, neothis compound (B8682525), isothis compound (B1236540), and neoisothis compound). nih.govresearchgate.netnih.gov For instance, a specific menthone reductase converts (+)-isomenthone primarily to (+)-neoisothis compound. researchgate.netnih.gov

The study of neoisothis compound within monoterpenoid research contributes to understanding the diversity of these natural products, their biosynthetic pathways, and their potential roles in plants and interactions with biological systems. nih.govresearchgate.net Academic research on neoisothis compound and other monoterpenoids often involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy for identification and structural analysis, as well as spectroscopic methods like microwave spectroscopy for conformational analysis. nist.govmpg.deresearchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8029650 | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White solid with a cooling odor; [Hawley] Colorless solid with a peppermint odor; [HSDB] Colorless solid with a sweet odor; [MSDSonline], colourless, hexagonal crystals, usually needle-like; fused masses or crystalline powder with a pleasant, peppermint-like odour | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

214.6 °C, BP: 216.5 /menthol/; BP: 218.6 /isomenthol/; BP: 211.7 /neomenthol/; BP: 214.6 /isoneomenthol/, 214.00 to 216.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

In water, 420 mg/L at 25 °C, In water, 456 mg/L at 25 °C, Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/, 0.42 mg/mL at 25 °C, very soluble in alcohol and volatile oils; slightly soluble in water | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9131 at 18 °C, 0.901 (20°); 0.891 (30°) | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/432/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.06 [mmHg], VP: 0.0637 mm Hg at 25 °C /l-Menthol/ | |

| Record name | Menthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5943 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals /89-78-1/, Crystals or granules /dl-Menthol/ | |

CAS No. |

1490-04-6, 89-78-1 | |

| Record name | Menthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1490-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menthol [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001490046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8029650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-menthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-Menthan-3-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-8 °C, MP: 43 °C /L-Menthol 2216-51-5/; MP 38 °C /DL-Menthol 89-78-1/ | |

| Record name | MENTHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/593 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Stereochemical Investigations of Neoisomenthol

Absolute Configuration Determination of Neoisomenthol

The absolute configuration (AC) of neoisothis compound has been the subject of stringent proof based on available literature information. researchgate.net The correct prediction of the absolute configuration relies heavily on accurately determining the population mix of different conformers. researchgate.net

Experimental and Calculated Optical Rotation Data Analysis

Experimental and calculated optical rotation data play a vital role in assigning the absolute configuration of chiral molecules like neoisothis compound. researchgate.netmpg.de Comparing experimental optical rotation values with those calculated for different possible stereoisomers allows for the determination of the correct configuration. researchgate.netmpg.de For neoisothis compound, the sign of the optical rotation value can be solvent-dependent, making it important to assign the value to a specific solvent. mpg.de Ethanol (B145695) has been used as a reference solvent in some studies. mpg.de

Optical rotation dispersion (ORD) data, which shows the change in optical rotation with wavelength, can also be used. mpg.dejasco.co.uk The electronic excitations of This compound (B31143) isomers, including neoisothis compound, lie in the UV region. mpg.de While induced CD spectroscopy of this compound complexes with solvents like acetone (B3395972) has been explored for AC assignment, some publications lack sufficient experimental details for reproduction. mpg.de

Application of NMR-based Structural Biology in Stereochemical Assignment

NMR spectroscopy, particularly 1D and 2D techniques such as COSY, TOCSY, HSQC/HMQC, and HMBC, is a powerful tool for structural elucidation and stereochemical assignment of organic compounds. core.ac.ukipb.pt For neoisothis compound, NMR data, including 13C chemical shifts and coupling constants, provide valuable information about its structure and conformation. researchgate.netmpg.deresearchgate.netmpg.de

Low-temperature NMR data has been utilized to correctly predict the absolute configuration of this compound isomers, including the neoiso forms. mpg.de Correlations between experimental and calculated 13C chemical shifts, obtained using DFT calculations, have been used to differentiate prochiral methyl groups and determine dominant rotamers. researchgate.netmpg.de

Specific NMR parameters, such as 3JOH coupling constants, provide insights into the populations of different OH rotamers in solution. mpg.de For neoisothis compound, the 3JOH coupling constant in DMSO was determined to be 3.5 Hz. mpg.de However, the 3JH4H8 coupling constant of neoisothis compound could not be measured in some studies due to severe overlap. mpg.de

Conformational and Configurational Analysis

Conformational and configurational analysis are integral to understanding the stereochemistry of neoisothis compound. researchgate.netmpg.de Neoisothis compound, as a cyclohexane (B81311) derivative, primarily exists in chair conformations, although the possibility of non-chair forms, such as a twisted boat, has been hypothesized due to its high flexibility. mpg.deresearchgate.netmpg.de

The position of substituents (hydroxyl, methyl, and isopropyl groups) on the cyclohexane ring and their axial or equatorial orientation are key aspects of conformational analysis. mpg.deias.ac.in Studies involving calculated and experimental data have focused on analyzing the conformers and their relative populations. researchgate.netmpg.deresearchgate.net The orientation of the isopropyl group also plays a role in the conformational landscape. researchgate.net

Solvent effects can influence both the conformational and configurational analysis by affecting the population mix and chiroptical data. mpg.de

Discrepancies and Corrections in Literature Regarding Stereochemical Assignments

There have been structural inconsistencies and errors in literature regarding the stereochemical assignments of neoisothis compound and other this compound isomers. researchgate.netmpg.de For example, incorrect assignments of 13C resonances for neoisothis compound have been reported in earlier studies. mpg.de

Stringent proof of the absolute configuration of neoisothis compound based on a combination of literature information and experimental/calculated data has been presented to address these discrepancies. researchgate.netuni-marburg.de Corrections to assignments of related compounds, such as (+)-menthylamine being correctly identified as (+)-neomenthylamine, highlight the importance of careful stereochemical analysis. researchgate.net The necessity of correctly determining the population mix of conformers is crucial for accurate AC prediction and resolving literature inconsistencies. researchgate.netresearchgate.net

Conformational Analysis of Neoisothis compound

Conformational analysis of neoisothis compound aims to understand the preferred three-dimensional arrangements of the molecule and the factors influencing their populations. nih.govresearchgate.netmpg.deresearchgate.net

Neoisothis compound is suspected to exist significantly in a twist conformation, in contrast to other this compound isomers that primarily favor chair conformations. researchgate.net This conformational difference might contribute to its distinct properties. researchgate.net Molecular dynamics simulations have indicated the presence of two chair conformations for neoisothis compound. researchgate.net However, experimental data, such as the measured 3JH3H2 coupling constant, can suggest an equally populated equilibrium between conformers, sometimes contrasting with calculated energies and correlations. researchgate.net

The flexibility of neoisothis compound has been hypothesized to be responsible for its characteristic behavior. mpg.de The orientation of the hydroxyl and isopropyl groups, whether axial or equatorial, significantly influences the conformer's energy and reactivity. ias.ac.in

Energy Minimization and Conformational Search Methods

Energy minimization and conformational search methods are computational techniques used to explore the potential energy surface of a molecule and identify stable conformers. researchgate.netresearchgate.neteyesopen.comdatamol.io These methods are essential for conformational analysis. researchgate.netresearchgate.net

A full conformational search encompassing all possible conformers is often performed, especially for molecules like neoisothis compound which exhibit small optical rotation values that require highly accurate conformational analysis for reproduction. mpg.de

Computational approaches, such as Density Functional Theory (DFT) calculations, are used for geometry optimization, energy calculations, and predicting parameters like 13C chemical shifts. researchgate.netmpg.de Force fields, such as the CVFF force field, can be used in molecular dynamics simulations and minimization to generate conformers. mpg.de

Energy minimization helps in finding the closest local minima for generated conformations, aiming to identify the most likely existing conformers. datamol.io Conformational search methods, like those employing the OMEGA conformation generator, can perform high-resolution searches of the conformational space. eyesopen.com Duplicate conformers are typically removed based on RMSD (root-mean-square deviation) to obtain a set of unique conformers. datamol.io

Calculating the conformer free energy in solution involves combining conformational search, energy minimization, and entropy estimation. eyesopen.com Solvation energies can be added to gas-phase potential energies to obtain solvation-corrected potentials, and the minima are identified. eyesopen.com

Data Table: Optical Rotation Values for Neoisothis compound (Example based on search results)

| Solvent | Temperature (°C) | Concentration ( g/100 ml) | Specific Optical Rotation ([α]D) | Citation |

| Ethanol | 16 | 2 | +2.2 | mpg.de |

| Neat Compound | 20 | Neat | +0.07 ([α]656) | mpg.de |

| Neat Compound | - | Neat | +2.2 ([α]589) | mpg.de |

| Neat Compound | - | Neat | +2.3 ([α]546) | mpg.de |

Influence of Substituent Orientation (Axial vs. Equatorial) on Stability

The stability of cyclohexane derivatives like neoisothis compound is significantly influenced by the orientation of their substituents, specifically whether they occupy axial or equatorial positions. In chair conformations of cyclohexane rings, substituents in equatorial positions generally contribute less steric strain compared to those in axial positions. pbworks.commsu.edulibretexts.org Consequently, conformations with larger groups in equatorial positions are typically more stable. pbworks.comlibretexts.org

For this compound stereoisomers, including neoisothis compound, the relative stability can be correlated with the orientation of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring. This compound and isothis compound (B1236540) are considered more stable because their bulkier groups (isopropyl and hydroxyl) can preferentially occupy equatorial positions. ias.ac.incdnsciencepub.com In contrast, neothis compound (B8682525) and neoisothis compound have at least one bulky group in an axial orientation in their more stable chair conformer, leading to higher energy and thus lower thermodynamic stability compared to this compound and isothis compound. ias.ac.incdnsciencepub.com

Studies on the acylation and oxidation rates of this compound isomers support this conformational analysis. Equatorial cyclohexanols undergo acylation more readily than their axial counterparts, while axial isomers are oxidized faster than equatorial isomers, both yielding the corresponding ketone. ias.ac.in The observed reaction rates for the this compound isomers align with the prediction that the hydroxyl group is equatorially oriented in this compound and isothis compound, and axially oriented in neothis compound and neoisothis compound. ias.ac.in

Isomeric Relationships and Epimerization Studies

Neoisothis compound as a Stereoisomer of this compound

Neoisothis compound is unequivocally identified as one of the eight stereoisomers of this compound. ontosight.airsc.orgnih.gov These eight stereoisomers arise from the three chiral centers present in the p-menthan-3-ol structure. rsc.orgnih.gov Neoisothis compound has the molecular formula C₁₀H₂₀O, the same as this compound and its other stereoisomers. ontosight.ainih.gov The key difference lies in the spatial arrangement of the methyl, isopropyl, and hydroxyl groups around the cyclohexane ring. rsc.orgnih.gov

Epimerization between Menthone and Isomenthone (B49636) and its Impact on Neoisothis compound Formation

Menthone and isomenthone are cyclic ketones structurally related to the this compound isomers. They can interconvert through a reversible epimerization reaction that proceeds via an enol intermediate. wikipedia.org This epimerization affects the formation of this compound stereoisomers during reduction reactions.

In biological systems, such as peppermint leaves, specific enzymes catalyze the reduction of menthone and isomenthone to the corresponding this compound isomers. Menthone is primarily reduced to (-)-menthol and (+)-neothis compound, while isomenthone is reduced to (-)-isothis compound and (+)-neoisothis compound. researchgate.netnih.govscielo.br

Studies on menthone reductases from Mentha piperita have shown that different enzymes are responsible for the stereospecific conversion of menthone and isomenthone to their respective alcohols. One enzyme, menthone:(-)-(3R)-menthol reductase (MMR), converts (-)-menthone (B42992) mainly to (-)-menthol and (+)-isomenthone mainly to (+)-neoisothis compound. nih.gov Another enzyme, menthone:(+)-(3S)-neothis compound reductase (MNR), converts (-)-menthone mainly to (+)-neothis compound and (+)-isomenthone mainly to (+)-isothis compound. nih.gov

The epimerization between menthone and isomenthone can occur during these enzymatic processes or under certain chemical hydrogenation conditions. wikipedia.orgd-nb.info This interconversion influences the relative amounts of menthone and isomenthone available as substrates, thereby impacting the final distribution of the resulting this compound stereoisomers, including neoisothis compound. For example, if epimerization favors isomenthone, the yield of neoisothis compound and isothis compound from the reduction would be higher.

Comparison with Other this compound Stereoisomers (this compound, Isothis compound, Neothis compound)

Neoisothis compound is one of four diastereomers of this compound, the others being this compound, isothis compound, and neothis compound. Each of these diastereomers also exists as a pair of enantiomers. rsc.orgresearchgate.net The four diastereomers have distinct relative configurations of the substituents on the cyclohexane ring, leading to differences in their physical and biological properties.

| Isomer | Configuration (C1, C2, C5 relative to C1-OH) |

| This compound | 1R, 2S, 5R (for the (-)-isomer) |

| Isothis compound | 1R, 2R, 5S (for the (-)-isomer) |

| Neothis compound | 1S, 2S, 5R (for the (+)-isomer) |

| Neoisothis compound | 1R, 2R, 5R (for the (+)-isomer) |

Note: Configurations can vary depending on the specific enantiomer.

Differences in the spatial orientation of the hydroxyl, methyl, and isopropyl groups result in varying degrees of steric strain and thus different thermodynamic stabilities among the diastereomers. As discussed earlier, this compound and isothis compound are generally more stable than neothis compound and neoisothis compound due to preferred equatorial positioning of substituents. ias.ac.incdnsciencepub.com

These structural differences also translate to variations in biological activity, such as the cooling sensation they elicit and their interaction with receptors like TRPM8. nih.gov While (-)-menthol is known for its strong cooling effect, (+)-neoisothis compound and (+)-neothis compound are reported to have less intense cooling sensations with higher cooling thresholds. nih.gov Studies comparing the interaction of these stereoisomers with TRPM8 suggest that the orientation of the isopropyl or hydroxyl groups influences their interaction with the receptor. nih.gov

Furthermore, the stereoisomers exhibit different physical properties like melting points and boiling points, although the boiling point differences are relatively small. d-nb.info Fractional distillation is a method used to separate these isomers based on these differences. d-nb.info

| Property | This compound (approximate) | Isothis compound (approximate) | Neothis compound (approximate) | Neoisothis compound (approximate) |

| Melting Point (°C) | 36-44 | 45-52 | Liquid | Solid |

| Boiling Point (°C) | 212-216 | Not readily available | 212 | 216.1 nih.gov |

Note: Physical properties can vary slightly depending on the specific enantiomer or mixture.

The distinct stereochemical arrangements of this compound stereoisomers, including neoisothis compound, lead to differences in their conformational preferences, thermodynamic stability, biological activities, and physical properties.

Synthesis and Biosynthesis of Neoisomenthol

Synthetic Pathways and Methodologies for Neoisomenthol

Synthetic routes to neoisothis compound typically involve the hydrogenation of precursor ketones. The stereochemical outcome of these reactions is significantly influenced by the choice of catalyst and reaction conditions.

Hydrogenation of Isomenthone (B49636) and Menthone to Yield Neoisothis compound

The hydrogenation of menthone and isomenthone is a key chemical method for producing This compound (B31143) isomers, including neoisothis compound. Hydrogenation of isomenthone directly yields isothis compound (B1236540) and neoisothis compound. d-nb.infoscielo.br Conversely, hydrogenation of menthone produces this compound and neothis compound (B8682525). d-nb.infoscielo.br However, epimerization between menthone and isomenthone can occur under hydrogenation conditions via keto-enol tautomerization, influencing the final product distribution. d-nb.infoscribd.com

Stereoselective Reduction Methods

Stereoselective reduction methods are crucial for controlling the formation of specific this compound isomers. The reduction of cyclic ketones, such as menthone and isomenthone, can be achieved with high stereoselectivity using various reagents and catalysts. researchgate.netconicet.gov.ar For instance, the stereoselective hydrogenation of (-)-menthone (B42992) can lead to the formation of (-)-menthol with high stereoselectivity in the presence of certain modifiers. researchgate.net While this specific example focuses on this compound, the principles of stereoselective reduction apply to the formation of neoisothis compound from its precursors. Chiral catalysts, such as those based on ruthenium-BINAP complexes, have been explored for asymmetric hydrogenation, offering high enantioselectivity in the reduction of various substrates, including functionalized ketones. nptel.ac.inethz.chnobelprize.org

Catalytic Systems and Reaction Conditions (e.g., Ru/Al2O3, solvents)

Various catalytic systems and reaction conditions are employed in the hydrogenation of menthone and isomenthone to control the yield and selectivity of neoisothis compound. Supported platinum-group metals, copper chromite, and supported nickel catalysts are commonly used heterogeneous hydrogenation catalysts for the hydrogenation of thymol, which can proceed via menthone/isomenthone intermediates. d-nb.info

Specific catalysts like Ru/Al2O3 have been investigated. Hydrogenation with Ru/Al2O3 in ethanol (B145695) at 40°C has been reported to yield a mixture of this compound isomers with a high percentage of neoisothis compound. d-nb.infoscribd.com In hexane, the same reaction was slower and resulted in a different ratio of isomers, indicating the influence of the solvent on the selectivity. d-nb.infoscribd.com Palladium catalysts, such as Pd/C, have also shown different selectivities depending on the reaction conditions, with higher selectivity for neothis compound observed in aqueous acetic acid. d-nb.info

Nickel-based catalysts, including Raney nickel and Ni/SiO2, have been studied for the stereoselective hydrogenation of mixtures of (-)-menthone and (+)-isomenthone. scielo.brresearchgate.net These catalysts can produce non-equilibrium mixtures of isomers, including (+)-neoisothis compound. scielo.brresearchgate.net High temperatures (180-200°C) and pressures (120 bar), along with higher catalyst loading, were reported for achieving better conversion with Raney nickel and Ni/SiO2 catalysts. researchgate.net

Table 1 summarizes selected examples of catalytic hydrogenation conditions and their reported outcomes regarding neoisothis compound formation.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (bar) | Key Isomers Formed (Selectivity/Composition) | Reference |

| Ru/Al2O3 | Menthone/Isomenthone | Ethanol | 40 | Not specified | 79% Neoisothis compound, 10% Isothis compound | d-nb.infoscribd.com |

| Ru/Al2O3 | Menthone/Isomenthone | Hexane | 40 | Not specified | 48% Neoisothis compound, 44% Isothis compound | d-nb.infoscribd.com |

| Ni-Raney | (-)-Menthone/(+)-Isomenthone | Liquid phase | 100 | 27 | 17.9% (+)-Neoisothis compound (at 100% conversion) | scielo.br |

| Ni/SiO2 | (-)-Menthone/(+)-Isomenthone | Liquid phase | 180-200 | 120 | (+)-Neoisothis compound formed | researchgate.net |

Interactive Table: Catalytic Hydrogenation for Neoisothis compound Synthesis

Enzymatic Synthesis and Biotransformations

Enzymatic synthesis offers a highly stereospecific route to neoisothis compound, particularly in biological systems like plants.

Role of Stereospecific Dehydrogenases in Neoisothis compound Formation

Stereospecific dehydrogenases play a crucial role in the biosynthesis of neoisothis compound in plants, particularly in Mentha piperita (peppermint). researchgate.netnih.govoup.comoup.comoup.comrhea-db.orgthegoodscentscompany.comresearchgate.net These enzymes are members of the short-chain dehydrogenase/reductase (SDR) superfamily, which are nicotinamide (B372718) cofactor-dependent enzymes. oup.comoup.comresearchgate.net In peppermint, distinct dehydrogenases are responsible for the stereospecific reduction of monoterpene ketones. researchgate.netnih.govoup.com

Two key enzymes identified in Mentha piperita are this compound dehydrogenase and neothis compound dehydrogenase. researchgate.netnih.govoup.com While both enzymes utilize NADPH as a cofactor, they exhibit different substrate specificities and pH optima, leading to the formation of different this compound isomers. researchgate.netnih.govoup.com

Conversion of Isomenthone to Neoisothis compound by Specific Enzymes

Specific enzymes have been shown to catalyze the conversion of isomenthone to neoisothis compound. In Mentha piperita, this compound dehydrogenase is capable of reducing d-isomenthone to d-neoisothis compound. researchgate.netnih.govoup.com Similarly, a recombinant menthone:(-)-(3R)-menthol reductase from peppermint has been shown to convert (+)-isomenthone to (+)-(3R)-neoisothis compound, albeit with lower efficiency compared to the conversion of (-)-menthone to (-)-(3R)-menthol. researchgate.netnih.gov Another enzyme, menthone:(+)-(3S)-neothis compound reductase, also converts (+)-isomenthone to (+)-(3R)-neoisothis compound, though its primary activity is the conversion of (-)-menthone to (+)-neothis compound. researchgate.netnih.gov These enzymatic reactions highlight the stereospecific nature of neoisothis compound formation in biological pathways. researchgate.netnih.govoup.com

Table 2 provides details on the enzymatic conversion of isomenthone to neoisothis compound by specific enzymes from Mentha piperita.

| Enzyme | Substrate | Product | Cofactor | pH Optimum | Km for Isomenthone (µM) | Reference |

| This compound dehydrogenase | d-Isomenthone | d-Neoisothis compound | NADPH | 7.5 | Not specified | researchgate.netnih.govoup.com |

| Menthone:(-)-(3R)-menthol reductase (MpMMR) | (+)-Isomenthone | (+)-(3R)-Neoisothis compound | NADPH | Neutral | 41 | researchgate.netnih.gov |

| Menthone:(+)-(3S)-neothis compound reductase (MpMNR) | (+)-Isomenthone | (+)-(3R)-Neoisothis compound | NADPH | 9.3 | > 1000 | researchgate.netnih.gov |

Interactive Table: Enzymatic Conversion of Isomenthone to Neoisothis compound

Enzyme Kinetics and pH Optima of Relevant Enzymes

The biosynthesis of neoisothis compound in Mentha involves several enzymes. Specifically, in the final reductive step of the this compound biosynthesis pathway, (+)-isomenthone is reduced to (+)-neoisothis compound by menthone:this compound reductase (MMR) frontiersin.orgnih.govresearchgate.net. Another enzyme, menthone:neothis compound reductase (MNMR), also acts on (+)-isomenthone, converting it primarily to (+)-isothis compound, with a smaller percentage yielding (+)-neoisothis compound researchgate.netnih.gov.

Studies on recombinant menthone reductases from peppermint (Mentha x piperita) have provided insights into their kinetics and pH optima. The recombinant menthone:(-)-(3R)-menthol reductase (MMR), which converts (+)-isomenthone to (+)-(3R)-neoisothis compound, displays optimum activity at neutral pH. It exhibits Km values of 41 μM for isomenthone and 0.12 μM for NADPH, with a kcat of 0.6 s−1. researchgate.netnih.gov

The recombinant menthone:(+)-(3S)-neothis compound reductase (MNMR), which converts (+)-isomenthone primarily to (+)-isothis compound and a smaller percentage to (+)-neoisothis compound, has a pH optimum of 9.3. This enzyme shows a Km value of > 1 mM for isomenthone and 10 μM for NADPH, with a kcat of 0.06 s−1. researchgate.netnih.gov

The pH optimum for an enzyme is the pH at which its activity is highest. Deviations from the optimum pH can lead to decreased enzyme activity due to changes in the enzyme's structure and active site. nagwa.com

| Enzyme | Substrate | pH Optimum | Km (Substrate) | Km (NADPH) | kcat | Primary Product from (+)-Isomenthone |

| Menthone:(-)-(3R)-menthol reductase (MMR) | (+)-Isomenthone | Neutral | 41 μM | 0.12 μM | 0.6 s−1 | (+)-Neoisothis compound (87%) |

| Menthone:(+)-(3S)-neothis compound reductase (MNMR) | (+)-Isomenthone | 9.3 | > 1 mM | 10 μM | 0.06 s−1 | (+)-Isothis compound (86%) |

Note: Data for MMR based on conversion of (+)-isomenthone to (+)-(3R)-neoisothis compound, and for MNMR based on conversion of (+)-isomenthone to (+)-(3S)-isothis compound and (+)-(3R)-neoisothis compound. researchgate.netnih.gov

Compartmentation of Enzymes in Biosynthetic Pathways

The biosynthesis of monoterpenes in Mentha species, including the precursors of neoisothis compound, is spatially organized within specialized anatomical structures called peltate glandular trichomes, located on the aerial surfaces of the plant. pnas.orgchemicalbook.comfrontiersin.org Within the secretory cells of these trichomes, the enzymes involved in the pathway are compartmentalized in different subcellular locations. pnas.orgnih.govnih.govresearchgate.net

The initial steps of the monoterpene pathway, including the formation of geranyl diphosphate (B83284) (GDP) from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) via the methylerythritol phosphate (B84403) (MEP) pathway, occur in leucoplasts. Geranyl diphosphate synthase (GPPS), which catalyzes the formation of GDP, is localized in the stroma of leucoplasts. pnas.orgfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com

Subsequent enzymatic steps involve enzymes located in other cellular compartments. For instance, (-)-limonene-3-hydroxylase is associated with the endoplasmic reticulum (ER). pnas.orgfrontiersin.orgnih.govnih.govresearchgate.net (-)-trans-Isopiperitenol dehydrogenase is restricted to secretory cell mitochondria. pnas.orgnih.govnih.govresearchgate.net (+)-Pulegone reductase, which catalyzes the formation of menthone and isomenthone from pulegone, is found in the cytoplasm of secretory cells. pnas.orgfrontiersin.orgnih.govnih.govresearchgate.net The menthone reductases (MMR and MNMR) that convert menthone and isomenthone to the various this compound isomers, including neoisothis compound, are also predicted to have a cytoplasmic localization. researchgate.netnih.gov

This compartmentalization is thought to play a role in regulating metabolic flux through the pathway and facilitating the movement of metabolites towards the extracellular essential oil storage cavity. nih.govnih.govresearchgate.net

| Enzyme | Subcellular Localization in Mentha Secretory Cells |

| Geranyl Diphosphate Synthase (GPPS) | Leucoplasts |

| (-)-Limonene-3-hydroxylase | Endoplasmic Reticulum (ER) |

| (-)-trans-Isopiperitenol dehydrogenase | Mitochondria |

| (+)-Pulegone reductase | Cytoplasm |

| Menthone:this compound reductase (MMR) | Cytoplasm (predicted) |

| Menthone:neothis compound reductase (MNMR) | Cytoplasm (predicted) |

Note: Localizations are based on studies in Mentha species, particularly peppermint. pnas.orgresearchgate.netnih.govnih.govnih.govresearchgate.net

Isolation and Purification Strategies for Neoisothis compound

Neoisothis compound can be isolated from natural sources, such as the essential oils of Mentha species, or purified from synthetic reaction mixtures that yield a mixture of this compound isomers. odowell.comnih.gov Isolation from natural sources typically involves extracting the essential oil from plant material, often through steam distillation or solvent extraction. odowell.comnih.gov

Purification of neoisothis compound, particularly from mixtures containing its stereoisomers (this compound, isothis compound, and neothis compound), presents challenges due to their similar physical properties, including relatively small differences in boiling points. d-nb.infogoogleapis.com

Separation from Isomeric Mixtures

Separating neoisothis compound from isomeric mixtures is a critical step in obtaining a pure compound. Various techniques are employed for this purpose.

Chromatographic methods, such as gas chromatography (GC), are valuable analytical tools for separating and analyzing mixtures of this compound isomers. Specialized chiral capillary columns can be used in GC to separate the different enantiomers and diastereomers, including the optical isomers of neoisothis compound. coresta.org

Crystallization is another method used in the purification of this compound isomers. By controlling temperature and solvent conditions, specific isomers can be selectively crystallized from a mixture. For example, cooling a solution of crude this compound in a nitrile series solvent like acetonitrile (B52724) can precipitate this compound crystals, leaving other isomers in the mother liquor. google.comjustia.com While this method is often focused on obtaining pure this compound, adjustments to conditions or repeated crystallization steps may be applied to enrich or isolate other isomers like neoisothis compound. odowell.com

Enzymatic methods have also been explored for the separation of this compound isomers. Stereospecific enzymes, such as lipases, can selectively esterify or hydrolyze specific this compound isomers within a mixture, allowing for their separation. For instance, certain lipases show different selectivity towards the esterification of this compound isomers, which can be exploited for resolution. csir.co.zagoogle.com

Distillation Techniques for Isomer Separation

Distillation, particularly fractional distillation, is a common technique for separating compounds based on their boiling points. While the boiling point differences between this compound isomers are small, fractional distillation can still be used to achieve some degree of separation. d-nb.infosymrise.com

In the context of synthetic production, where a mixture of this compound isomers is often obtained from reactions like the hydrogenation of thymol, distillation is employed to separate racemic this compound from other isomers. symrise.comodowell.com While this process is primarily aimed at isolating this compound, fractions enriched in other isomers, including neoisothis compound, may be obtained. odowell.com

However, achieving high purity of individual isomers like neoisothis compound solely through conventional distillation can be challenging due to the close boiling points and the potential for azeotrope formation. googleapis.com More advanced or coupled techniques, potentially involving extractive distillation or azeotropic distillation, might be considered for improved separation efficiency, although specific details on their application for neoisothis compound purification are less commonly detailed in general overviews of this compound isomer separation.

| Technique | Application in Isomer Separation |

| Gas Chromatography (GC) | Analytical separation and analysis of isomeric mixtures, especially with chiral columns. coresta.org |

| Crystallization | Selective precipitation of specific isomers based on solubility and temperature. odowell.comgoogle.comjustia.com |

| Enzymatic Resolution | Selective esterification or hydrolysis of isomers using stereospecific enzymes. csir.co.zagoogle.com |

| Fractional Distillation | Separation based on boiling point differences, used for initial separation of isomer mixtures. d-nb.infosymrise.comodowell.com |

Advanced Analytical Methodologies for Neoisomenthol

Chromatographic Techniques for Isomer Separation and Quantification

Chromatography, particularly Gas Chromatography (GC), is a fundamental tool for separating and quantifying neoisomenthol in mixtures. The ability to distinguish neoisothis compound from its closely related isomers (this compound, isothis compound (B1236540), and neothis compound) is critical for purity assessment and compositional analysis.

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography is widely applied for the analysis of This compound (B31143) isomers, including neoisothis compound. Early studies highlighted the challenges in achieving complete separation of all isomers using conventional GC columns. For instance, some stationary phases, like silicone oil columns, showed overlap between (-)-menthol and (+)-neothis compound. tandfonline.com However, the use of polyethylene (B3416737) glycol columns demonstrated improved separation of isothis compound and neoisothis compound. tandfonline.com

GC analysis has been used to assess the presence and quantity of neoisothis compound in various samples, including crude this compound mixtures and natural mint extracts. google.comnih.gov The technique allows for the determination of the relative proportions of the different this compound isomers present.

Optimization of Column and Conditions for Neoisothis compound Resolution

Achieving optimal separation of neoisothis compound from its stereoisomers by GC requires careful selection and optimization of chromatographic columns and operating conditions. Factors such as stationary phase chemistry, column length, internal diameter, film thickness, carrier gas type and flow rate, and temperature program significantly influence resolution. elementlabsolutions.comscioninstruments.comchromatographyonline.comchromatographytoday.com

Studies have shown that specific stationary phases are more effective for separating this compound isomers. Polyethylene glycol columns have been noted for their ability to separate isothis compound and neoisothis compound. tandfonline.com The use of capillary columns, as opposed to packed columns, offers significantly better resolution and sharper peaks, although with lower sample capacity. scioninstruments.com Optimizing column dimensions, such as using narrower internal diameter columns, can increase efficiency and improve resolution. elementlabsolutions.comscioninstruments.comchromatographyonline.comchromatographytoday.com

Temperature programming is another crucial aspect of GC optimization for this compound isomers. Adjusting the oven temperature program can impact elution times and the degree of separation between closely eluting peaks. elementlabsolutions.com

Chiral GC Methods for Enantiomeric Excess Determination

Neoisothis compound, like other this compound isomers, exists as a pair of enantiomers: (-)-neoisothis compound (B3416159) and (+)-neoisothis compound. The determination of the enantiomeric excess (ee) is important, particularly when assessing the purity of specific stereoisomers or analyzing natural sources where certain enantiomers may predominate. google.comnih.govgoogle.comic.ac.uk

Chiral Gas Chromatography, which utilizes stationary phases capable of differentiating between enantiomers, is the primary technique for determining enantiomeric excess. Derivatized cyclodextrin (B1172386) capillary chiral columns have been successfully applied for the separation and analysis of this compound enantiomers, including the enantiomer couple of (+/-)-neoisothis compound. nih.gov Tandem chiral column technology has been shown to achieve baseline separation of the eight this compound enantiomers. nih.gov

Chiral GC methods allow for the quantitative determination of each enantiomer in a mixture, providing valuable information about the stereochemical composition of the sample. ic.ac.ukresearchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide crucial information about the structure, stereochemistry, and conformation of neoisothis compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural and stereochemical characterization of organic molecules, including neoisothis compound. Both 1H and 13C NMR spectroscopy can provide detailed information about the connectivity of atoms and the spatial arrangement of functional groups. mpg.dewordpress.com

NMR has been used to differentiate between the diastereomers of this compound, including neoisothis compound, based on differences in their chemical shifts and coupling constants. mpg.de Correlations between experimental and calculated 13C chemical shifts have been used to aid in the identification of this compound isomers. mpg.de Low-temperature NMR data can be particularly useful for analyzing molecules that undergo conformational averaging in solution. mpg.de

NMR coupling constants, such as 3JHH and 1JCH, provide insights into dihedral angles and can help in determining the preferred conformations of neoisothis compound. mpg.dempg.deresearchgate.netanokaramsey.edu While some coupling constants can be measured directly, severe overlap in NMR spectra can sometimes make this challenging for neoisothis compound. mpg.de

Microwave Spectroscopy for Conformational Studies

Microwave spectroscopy is a high-resolution technique that can provide detailed information about the rotational constants and, consequently, the molecular structure and conformation of molecules in the gas phase. uni-hamburg.dempg.defrontiersin.orgresearchgate.net

Microwave spectroscopy has been applied to study the conformational landscape of this compound and its isomers. mpg.defrontiersin.orgresearchgate.net Different this compound isomers, including neoisothis compound, have distinct rotational constants, allowing for their differentiation by this technique. uni-hamburg.de Studies using broadband Fourier-transform microwave spectroscopy have explored the conformations of this compound, menthone, and isomenthone (B49636), comparing experimental results with quantum chemical calculations. frontiersin.orgresearchgate.net While some studies have focused on other this compound isomers, microwave spectroscopy holds potential for providing detailed conformational information specifically for neoisothis compound in the gas phase. uni-hamburg.dempg.de This technique complements information obtained from other methods like GC and NMR, offering a comprehensive understanding of the molecular system. mpg.de

Optical Rotation Data for Absolute Configuration Determination

Determining the absolute configuration (AC) of chiral molecules like neoisothis compound is crucial for understanding their properties and behavior. While the sign of optical rotation alone cannot definitively establish absolute configuration due to its temperature and solvent dependence, it is a vital experimental parameter used in conjunction with theoretical calculations. libretexts.orgmpg.de

Research has shown that experimental optical rotation data, particularly when obtained under controlled conditions and potentially at low temperatures, can be combined with calculated data to predict the absolute configuration of neoisothis compound. mpg.de The neoiso forms are of particular interest due to reported structural inconsistencies in literature. mpg.de A stringent proof of the AC of neoisothis compound can be achieved by combining literature information with experimental and calculated optical rotation data. mpg.de It is important to specify the solvent used when reporting the sign of the optical rotation value for neoisothis compound, as a solvent-dependent sign change can occur. mpg.de

Studies have investigated the stereochemical analysis of this compound and menthylamine isomers using both calculated and experimental optical rotation data. mpg.de This research highlighted the necessity of using experimental data in combination with calculated data and revealed discrepancies in previously published literature values for this compound. mpg.de The correct determination of the population mix of conformers is essential for accurately predicting the absolute configuration of neoisothis compound using chiroptical methods. mpg.de

Computational Chemistry Approaches in Neoisothis compound Research

Computational chemistry plays a significant role in complementing experimental studies of neoisothis compound, providing insights into its molecular parameters, conformational preferences, and spectroscopic properties. researchgate.netmpg.de These approaches involve various levels of theory and simulation techniques.

Quantum Chemical Calculations for Molecular Parameters

Quantum chemical calculations, such as Density Functional Theory (DFT), are widely used to obtain molecular parameters for neoisothis compound and its isomers. researchgate.netmpg.dempg.de These calculations can provide valuable information, including optimized geometries, energies, and spectroscopic properties like 13C chemical shifts and J-coupling constants. researchgate.netmpg.dempg.de

For instance, DFT calculations using functionals like B3LYP and basis sets such as 6-31G(d,p) have been employed to obtain 13C chemical shifts for low-energy conformers of this compound diastereomers, including neoisothis compound. researchgate.netmpg.de These calculated shifts can be correlated with experimental values to aid in the identification and structural elucidation of natural products. researchgate.netmpg.de Quantum chemical calculations are considered important and promising applications in chemistry, allowing for the study of electronic structure and properties. qulacs.orgmdpi.com

Molecular Modeling and Conformational Landscape Exploration

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and flexibility of neoisothis compound. sapub.orggoogle.com Neoisothis compound, like other cyclohexane (B81311) derivatives, can exist in different chair conformations. researchgate.netmpg.de Molecular dynamics (MD) simulations have shown that neoisothis compound can exhibit two chair conformations. researchgate.netmpg.de

Conformational searches using force fields and subsequent DFT optimizations are performed to identify low-energy conformers. mpg.de For neoisothis compound, a comprehensive conformational search encompassing all possible conformers is particularly important due to its relatively small optical rotation value compared to other this compound isomers. mpg.de The analysis of conformers includes considering the orientation of substituents like the hydroxyl and isopropyl groups, as well as the chair type and isopropyl dihedral angles. mpg.de

Studies have investigated the conformational preferences of this compound and its isomers, highlighting the importance of considering OH rotamers in configurational analysis using chiroptical methods. mpg.de For neoisothis compound, calculations have considered multiple combinations of chair conformations, OH rotamers, and isopropyl rotamers. mpg.de

Statistical Comparison of Computed and Experimental Data

Comparing computed molecular parameters with experimental data is a crucial step in validating theoretical models and confirming structural assignments. Statistical methods are employed to assess the agreement between calculated and experimental values. anokaramsey.edu

For example, statistical comparisons of computed and experimental NMR coupling constants have been used to predict the stereochemical assignment of natural products. anokaramsey.edu While simple comparisons can be effective for some molecules, the complexity of natural products often necessitates statistical analysis for a quantitative prediction. anokaramsey.edu Studies involving this compound isomers have shown that comparing experimental NMR data, such as 13C chemical shifts and J-coupling constants, with calculated values using statistical methods can aid in structural determination. researchgate.netmpg.deanokaramsey.edu

Biological Activities and Mechanisms of Action of Neoisomenthol

Analgesic and Anti-inflammatory Properties of Neoisomenthol

Neoisothis compound, a stereoisomer of This compound (B31143), has demonstrated notable biological activities, particularly analgesic and anti-inflammatory effects. biosynth.com As a component of essential oils from mint species, its therapeutic potential is linked to its interaction with specific cellular pathways involved in pain and inflammation.

Mechanisms of Action in Pain Modulation

The analgesic properties of this compound isomers, including neoisothis compound, are primarily attributed to their interaction with transient receptor potential (TRP) channels. nih.gov The principal mechanism is the activation of TRP Melastatin 8 (TRPM8), a channel known for detecting cold sensations. nih.goviasp-pain.org Activation of TRPM8 in primary nociceptors, such as those in the dorsal root ganglion, generates a cooling sensation that can override or diminish pain signals. iasp-pain.org

Under pathological conditions, such as nerve injury or chemical irritation, TRPM8 activation by this compound isomers can attenuate mechanical allodynia and thermal hyperalgesia. iasp-pain.org Beyond TRPM8, the analgesic effects of this compound isomers involve other TRP channels, including TRPA1, which can be activated by higher concentrations, contributing to a complex sensory modulation. nih.govresearchgate.net

Furthermore, neoisothis compound's pain-modulating effects are linked to its ability to block voltage-gated sodium (Na+) and calcium (Ca2+) channels. nih.govnih.gov By blocking these channels in a voltage- and use-dependent manner, this compound isomers can decrease neuronal excitability and reduce the propagation of action potentials that transmit pain signals. nih.govnih.gov This action contributes to a central analgesic effect by directly impacting neurons in the spinal cord's dorsal horn. nih.gov Studies have also suggested a role for central group II/III metabotropic glutamate (B1630785) receptors (mGluRs) and endogenous κ-opioid signaling pathways in this compound-induced analgesia. iasp-pain.org

| Target | Mechanism of Action in Pain Modulation |

| TRPM8 | Activation leads to a cooling sensation, which helps to alleviate pain. It attenuates mechanical allodynia and thermal hyperalgesia. nih.goviasp-pain.org |

| Voltage-gated Na+ Channels | Blockade reduces neuronal excitability and the transmission of pain signals. nih.govnih.gov |

| Voltage-gated Ca2+ Channels | Blockade decreases neuronal excitability, contributing to central analgesia. nih.gov |

| TRPA1 | Activated at higher concentrations, contributing to complex sensory modulation. nih.govresearchgate.net |

| Opioid Receptors | Analgesia may be mediated in part by the κ-opioid receptor. nih.gov |

Role in Inflammatory Response Modulation

Neoisothis compound contributes to the modulation of inflammatory responses through several mechanisms. biosynth.com A key action of this compound isomers is the reduction of pro-inflammatory cytokines. nih.govfrontiersin.org In experimental models, this compound administration has been shown to downregulate inflammatory markers such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6. nih.govfrontiersin.org This effect is often mediated through the inhibition of critical signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govfrontiersin.org

The activation of TRPM8 by this compound isomers also appears to play a role in its anti-inflammatory effects. frontiersin.org TRPM8 activation can inhibit the release of inflammatory mediators from various immune cells. frontiersin.org For instance, TRPM8 agonists have been found to decrease the release of IL-1β, IL-6, and TNF-α from dendritic cells. frontiersin.org

| Inflammatory Mediator/Pathway | Effect of this compound Isomers |

| TNF-α | Downregulated, reducing the pro-inflammatory response. nih.govfrontiersin.org |

| IL-1β | Expression is decreased, mitigating inflammatory signaling. nih.govfrontiersin.org |

| IL-6 | Downregulated, contributing to the anti-inflammatory effect. nih.govfrontiersin.org |

| NF-κB Pathway | Activation is inhibited, leading to reduced transcription of pro-inflammatory genes. nih.gov |

| COX-2 | Activity can be inhibited, reducing a driver of acute inflammation. nih.govnih.gov |

Antimicrobial Potential of Neoisothis compound

This compound isomers, as primary constituents of mint essential oils, are recognized for their broad-spectrum antimicrobial properties. e3s-conferences.orgresearchgate.net This activity extends to a range of pathogenic bacteria, positioning compounds like neoisothis compound as potential natural antimicrobial agents.

Inhibitory Effects on Microbial Growth

The primary mechanism for the antimicrobial action of monoterpenes like neoisothis compound is the disruption of the bacterial cell membrane. nih.govnih.gov Due to their lipophilic nature, these compounds can penetrate the lipid assemblies of the microbial plasma membrane. nih.gov This integration perturbs the membrane's structure, leading to an increase in permeability. nih.gov

The loss of membrane integrity results in the leakage of essential intracellular components, such as ions and ATP, and disrupts critical cellular processes like electron transport and protein synthesis. nih.govmdpi.com This cascade of events ultimately inhibits bacterial growth and can lead to cell death. nih.gov The effectiveness of this action can vary depending on the specific bacterial species, particularly between Gram-positive and Gram-negative bacteria, due to differences in their cell wall structures. nih.govnih.gov The essential oils containing these isomers have been shown to be effective against both antibiotic-sensitive and antibiotic-resistant strains of bacteria such as Staphylococcus aureus. researchgate.net

In Silico Studies of Antibacterial Mechanisms

In silico methods, such as molecular docking, are valuable tools for elucidating the potential mechanisms of antibacterial action at the molecular level. rsc.org These computational studies can predict how a compound like neoisothis compound might interact with specific bacterial protein targets that are essential for survival, such as enzymes involved in cell wall synthesis or DNA replication, like DNA gyrase. researchgate.netscispace.com

For example, molecular docking studies on this compound derivatives have been used to confirm their potential as antibacterial agents by showing strong binding affinities to key bacterial enzymes. researchgate.net By modeling the interaction between the compound and the active site of a target protein, researchers can identify key binding interactions, such as hydrogen bonds, that stabilize the complex. rsc.org These predictive studies help to rationalize the observed antimicrobial activity and guide the development of more potent derivatives. While specific in silico studies focused solely on neoisothis compound's antibacterial mechanisms are not extensively detailed, the methodologies are widely applied to its class of compounds to understand their structure-activity relationships. mdpi.comnih.gov

Interaction with Cellular and Molecular Targets

Neoisothis compound and its related isomers exert their biological effects by interacting with a variety of cellular and molecular targets. These interactions are the foundation of their therapeutic properties. The primary targets identified are ion channels, which are crucial for cellular signaling and excitability. nih.gov

Key molecular targets for this compound isomers include:

Activation of Transient Receptor Potential Melastatin 8 (TRPM8)

Neoisothis compound is an agonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a well-known cold and this compound sensor in the body. The activation of TRPM8 by this compound stereoisomers, including neoisothis compound, is responsible for the characteristic cooling sensation they produce. The binding of neoisothis compound to the TRPM8 channel is a complex process involving specific interactions with amino acid residues within the channel's structure. This interaction is thought to induce a conformational change in the channel protein, leading to its opening and the subsequent influx of cations, which depolarizes sensory neurons and signals the perception of cold.

Differential Activation by Stereoisomers of this compound

The eight stereoisomers of this compound, while chemically similar, exhibit varied efficacy in activating the TRPM8 channel, leading to different intensities of the cooling sensation. This differential activation is a direct result of their unique three-dimensional structures.

| Stereoisomer | EC50 (µM) for TRPM8 Activation |

|---|---|

| (-)-Menthol | 62.64 ± 1.2 |

| (+)-Neothis compound | 206.22 ± 11.4 |

Effects on Other Ion Channels (e.g., Voltage-Gated Sodium Channels, TRPA1, GABAA Receptors, Voltage-Gated Ca2+ Channels)

Beyond TRPM8, research indicates that this compound and its isomers can modulate the activity of several other ion channels, although studies focusing specifically on neoisothis compound are less common.

Voltage-Gated Sodium Channels (VGSCs): this compound has been shown to inhibit VGSCs in a concentration-, voltage-, and frequency-dependent manner. nih.gov This action is thought to contribute to its analgesic properties by reducing neuronal excitability. It is plausible that neoisothis compound shares this activity, though specific studies are needed for confirmation.

TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is another sensory channel that can be modulated by this compound isomers. However, the effect is complex, with some studies showing activation and others inhibition, depending on the concentration and specific isomer. For example, one study found the potency order for TRPA1 activation to be (−)-menthol ≥ (+)-menthol > (−)-neothis compound ≥ (+)-neothis compound. nih.gov

GABAA Receptors: this compound can act as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA. nih.govnih.gov This modulation can contribute to the sedative and anxiolytic effects observed with some this compound-containing preparations. The stereoselectivity of this interaction is an area of active investigation.

Voltage-Gated Ca2+ Channels (VGCCs): this compound has been reported to induce the release of Ca2+ from intracellular stores, a process that can be independent of VGCCs but ultimately influences neuronal transmission. nih.gov The direct effects of neoisothis compound on various types of VGCCs require further elucidation.

Anti-cancer Research and Mechanisms

Recent scientific investigations have explored the potential of neoisothis compound as an anti-cancer agent, revealing several mechanisms through which it can impede cancer progression.

Inhibition of Cancer Cell Proliferation

Neoisothis compound has demonstrated the ability to inhibit the proliferation of certain cancer cells. A notable study showed its efficacy against human epidermoid carcinoma (A431) cells, with an IC50 value of 17.3 ± 6.49 μM. nih.govresearchgate.net The mechanism behind this anti-proliferative effect involves the arrest of the cell cycle at the G2/M phase, which prevents the cells from dividing and multiplying. nih.gov

| Cell Line | Assay | IC50 (µM) |

|---|---|---|

| A431 (Human Epidermoid Carcinoma) | MTT | 17.3 ± 6.49 |

| NRU | 18.53 | |

| SRB | 82.06 | |

| PC-3 (Prostate Cancer) | MTT | >100 |

| K562 (Chronic Myelogenous Leukemia) | MTT | >100 |

| A549 (Lung Carcinoma) | MTT | >100 |

| FaDu (Pharyngeal Carcinoma) | MTT | 99.31 |

| MDA-MB-231 (Breast Cancer) | MTT | >100 |

| COLO-205 (Colorectal Adenocarcinoma) | MTT | >100 |

| MCF-7 (Breast Cancer) | MTT | >100 |

| WRL-68 (Hepatocyte) | MTT | 16.35 |

| HEK-293 (Human Embryonic Kidney) | MTT | >100 |

Induction of Apoptosis in Cancer Cells